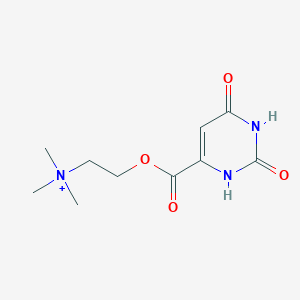
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves the esterification of orotic acid with choline. The reaction typically requires the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential role in cellular metabolism and as a source of choline, which is essential for the synthesis of acetylcholine, a neurotransmitter.
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing cognitive function and as a dietary supplement.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium involves its role as a source of choline. Choline is a precursor for the synthesis of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction, memory, and mood regulation. The compound is metabolized in the body to release choline, which then participates in the synthesis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Choline chloride: Another choline compound used as a dietary supplement and in the synthesis of acetylcholine.
Choline bitartrate: A choline salt used for similar purposes as choline chloride.
Choline citrate: A choline compound with similar applications in dietary supplements and pharmaceuticals.
Uniqueness
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium is unique due to its ester linkage with orotic acid, which may confer additional biological activities and benefits compared to other choline compounds. Its potential role in enhancing cognitive function and its use in various scientific research applications highlight its uniqueness .
Properties
CAS No. |
16978-42-0 |
|---|---|
Molecular Formula |
C10H16N3O4+ |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C10H15N3O4/c1-13(2,3)4-5-17-9(15)7-6-8(14)12-10(16)11-7/h6H,4-5H2,1-3H3,(H-,11,12,14,16)/p+1 |
InChI Key |
WVKGFOLHMRECQI-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC(=O)NC(=O)N1 |
Key on ui other cas no. |
16978-42-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


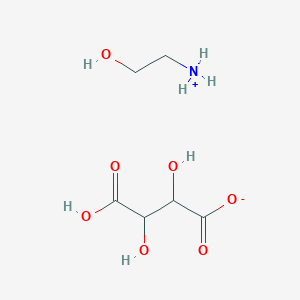
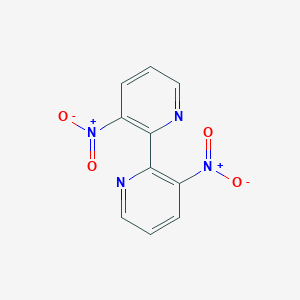




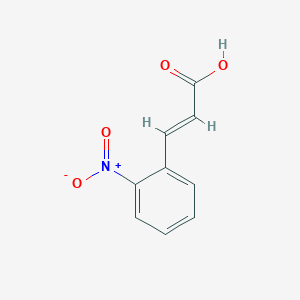
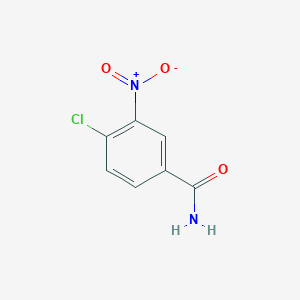

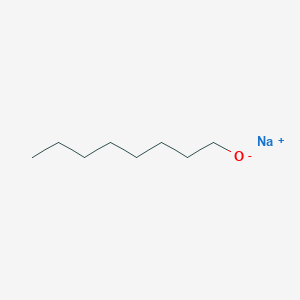

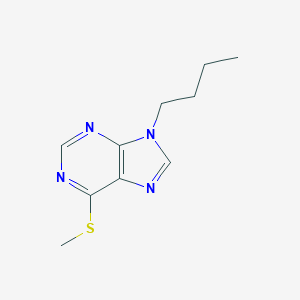
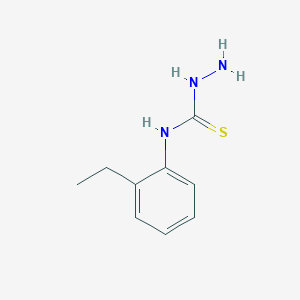
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
